1-Azabicyclo[3.3.1]nonan-4-one
CAS No.: 61108-24-5
Cat. No.: VC1973314
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61108-24-5 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 1-azabicyclo[3.3.1]nonan-4-one |
| Standard InChI | InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 |
| Standard InChI Key | SAFJJNGLNXXSMQ-UHFFFAOYSA-N |
| SMILES | C1CC2CN(C1)CCC2=O |
| Canonical SMILES | C1CC2CN(C1)CCC2=O |
Introduction
Chemical Structure and Properties
1-Azabicyclo[3.3.1]nonan-4-one features a bicyclic structure with a nitrogen atom at position 1 and a ketone group at position 4. This arrangement creates a rigid molecular framework that contributes to its distinct chemical behavior and biological activities.
Molecular Characteristics
The compound has a molecular formula of C8H13NO with a molecular weight of 139.19 g/mol . Its structure is characterized by two fused rings sharing a common bond, with nitrogen incorporated into one ring and a carbonyl group positioned at carbon 4. This specific arrangement distinguishes it from isomeric structures such as 9-azabicyclo[3.3.1]nonan-3-one, which has different positions for the nitrogen and ketone functional groups .
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| CAS Number | 61108-24-5 |
| IUPAC Name | 1-azabicyclo[3.3.1]nonan-4-one |
| InChI | InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7H,1-6H2 |
| InChI Key | SAFJJNGLNXXSMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CN(C1)CCC2=O |
Physical and Chemical Properties
As a solid at room temperature, 1-Azabicyclo[3.3.1]nonan-4-one displays certain physical properties typical of bicyclic amines. Its nitrogen atom contributes basic properties, while the ketone functional group provides sites for various chemical transformations. The compound can undergo typical carbonyl reactions, including reduction to the corresponding alcohol and reactions with nucleophiles .
Synthesis Methods
Chemical Synthesis Routes
1-Azabicyclo[3.3.1]nonan-4-one can be synthesized through various chemical processes that typically involve modifications of bicyclic ketones or their derivatives. Several synthetic approaches have been documented for creating this compound and related structures:
Mannich Reaction Approach
A common method for synthesizing azabicyclo[3.3.1]nonane derivatives involves the Mannich reaction. While specific details for 1-Azabicyclo[3.3.1]nonan-4-one aren't explicitly provided in the search results, related compounds such as 3-azabicyclo[3.3.1]nonanones can be synthesized via a three-component Mannich reaction using cyclohexanone (or a ketone with four α-hydrogens), an aldehyde, and ammonium acetate in specific molar ratios .
Reduction of Related Compounds
Another synthetic route includes the reduction of related compounds. For instance, 9-azabicyclo[3.3.1]nona-3-one can be reduced with sodium borohydride in ethanol to yield corresponding derivatives . Similar approaches might be applicable for the synthesis of 1-Azabicyclo[3.3.1]nonan-4-one with appropriate modifications.
Modified Prins Reaction
For related diene derivatives, a modified Prins reaction has proven effective. Intramolecular electrophilic cyclization reactions with 1-(3-oxo-3-phenylpropyl)-1,2,5,6-tetrahydropyridine derivatives in strong acids can yield 4,6-diphenylsubstituted 1-azabicyclo[3.3.1]nonadienes . While this approach focuses on unsaturated derivatives, it demonstrates the versatility of synthesis routes available for creating azabicyclo[3.3.1]nonane frameworks.
Optimization Techniques
The synthesis of azabicyclo compounds can be optimized through various techniques:
| Technique | Description | Advantages |
|---|---|---|
| Conventional Heating | Refluxing in suitable solvents with catalysts | Traditional, widely accessible |
| Ultrasound Irradiation | Sonication at controlled temperature and power | Faster reaction times, potentially higher yields |
| Microwave Irradiation | Controlled heating at specific power levels | Significantly reduced reaction time, improved yield |
These optimization techniques have been demonstrated in the synthesis of related pentaazabicyclo[3.3.1]nonane derivatives and could potentially be applied to 1-Azabicyclo[3.3.1]nonan-4-one synthesis with appropriate modifications .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of azabicyclo[3.3.1]nonane derivatives is significantly influenced by their structural features. For 3-azabicyclo[3.3.1]nonanone derivatives, the trend for antimicrobial activity follows the order: fluorine > chlorine > methyl > methoxy substituents. Furthermore, ortho and para positions on phenyl rings are favored substituent positions for enhanced biological activity, highlighting the importance of electronic effects in modulating the compounds' biological properties .
Medicinal Chemistry Applications
The azabicyclo[3.3.1]nonane scaffold is valuable in medicinal chemistry due to its diverse biological properties. Compounds containing this structural framework have demonstrated:
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Analgesic and anesthetic properties
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Antibacterial and antifungal activities
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Anticancer potential
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Anti-inflammatory effects
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Potential applications in treating psychotic and neurodegenerative disorders
The bicyclic structure serves as an important scaffold for developing compounds with therapeutic potential, particularly as the spatial arrangement of functional groups can be precisely controlled to target specific biological receptors or enzymes.
Synthetic Chemistry Applications
1-Azabicyclo[3.3.1]nonan-4-one serves as a valuable building block in synthetic organic chemistry. Its unique structure provides opportunities for diverse chemical transformations:
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The ketone functional group can undergo standard carbonyl reactions
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The nitrogen atom permits functionalization for creating more complex structures
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The rigid bicyclic framework can be used as a scaffold for constructing complex molecules
These features make it a valuable intermediate in the synthesis of more complex natural product analogs and pharmacologically active compounds.
Stereochemistry and Conformational Analysis
Stereoisomers
Stereoisomers of 1-Azabicyclo[3.3.1]nonan-4-one can exist, as evidenced by the identification of the (5R)-1-azabicyclo[3.3.1]nonan-4-one isomer in the literature . This stereochemistry arises from the chirality at carbon positions within the bicyclic framework.
Related Compounds and Structural Variations
Isomeric Structures
Several isomeric structures related to 1-Azabicyclo[3.3.1]nonan-4-one have been studied:
Functional Derivatives
Functional derivatives of azabicyclo[3.3.1]nonanes include:
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Oximes: 1-Azabicyclo[3.3.1]nonan-4-one oxime derivatives have been synthesized and studied for their biological properties
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Reduced derivatives: The ketone can be reduced to form the corresponding alcohol
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N-substituted derivatives: Modification at the nitrogen position can significantly alter the compound's properties
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been used extensively to characterize azabicyclo[3.3.1]nonane derivatives. For related compounds, ¹³C NMR has proven particularly valuable in determining the orientation (cis or trans) of substituents, providing crucial information about the stereochemistry and conformation of these molecules .
Mass spectrometry also plays a vital role in the identification and characterization of 1-Azabicyclo[3.3.1]nonan-4-one, with the molecular ion peak corresponding to its molecular weight of 139.19 g/mol.
Research Developments and Future Directions
Recent Advances
Recent research on azabicyclo[3.3.1]nonane derivatives has focused on:
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Development of improved synthetic methods with higher yields and fewer steps
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Investigation of structure-activity relationships to enhance biological properties
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Exploration of novel derivatives with potential therapeutic applications
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Utilization of advanced heating techniques like ultrasound and microwave irradiation to optimize synthesis
Future Research Directions
Future research on 1-Azabicyclo[3.3.1]nonan-4-one might explore:
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Developing more efficient and selective synthetic routes
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Investigating detailed mechanisms of biological activity
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Creating novel derivatives with enhanced therapeutic properties
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Exploring applications in materials science and catalysis
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Studying interactions with biological receptors and enzymes to understand structure-based drug design opportunities
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